

Methoxyacetyl Chloride: A Versatile Acylating Agent in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methoxyacetyl chloride*

Cat. No.: *B1360038*

[Get Quote](#)

Introduction: Defining a Key Synthetic Building Block

Methoxyacetyl chloride, systematically known by its IUPAC name **2-methoxyacetyl chloride**, is a reactive acyl chloride that has carved a significant niche in the landscape of organic synthesis.^[1] Its utility is particularly pronounced in the development of complex molecules within the pharmaceutical and agrochemical industries.^{[2][3]} This guide provides an in-depth exploration of **methoxyacetyl chloride**, from its fundamental properties to its practical applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its reactivity and provide detailed protocols to illustrate its role as a powerful synthetic tool.

Core Chemical and Physical Identity

A comprehensive understanding of a reagent begins with its fundamental properties.

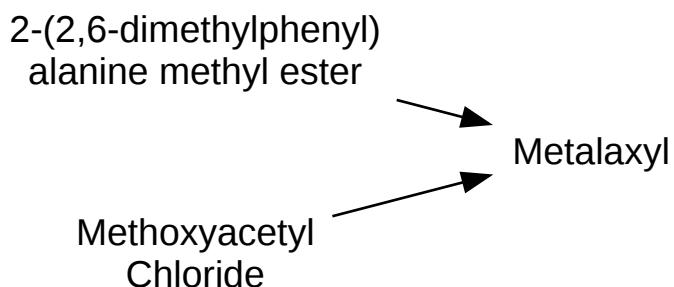
Methoxyacetyl chloride is a colorless to yellow liquid, a characteristic that, along with its other physical and chemical identifiers, is crucial for its proper handling and application in synthesis.^{[4][5]}

Property	Value	Source(s)
IUPAC Name	2-methoxyacetyl chloride	[1]
Synonyms	Methoxyacetic acid chloride, alpha-methoxyacetyl chloride, Acetyl chloride, methoxy-	[1] [6]
CAS Number	38870-89-2	[1]
Molecular Formula	C ₃ H ₅ ClO ₂	[1]
Molecular Weight	108.52 g/mol	[1]
Boiling Point	112-113 °C	[4] [5]
Density	1.187 g/mL at 25 °C	[4] [5]
Refractive Index	n _{20/D} 1.419	[4] [5]

The Chemistry of Acylation: Understanding Methoxyacetyl Chloride's Reactivity

The synthetic utility of **methoxyacetyl chloride** is rooted in its reactivity as an acylating agent. The electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl oxygen creates a highly electrophilic carbonyl carbon. This makes it susceptible to nucleophilic attack, initiating a nucleophilic acyl substitution reaction. This two-step addition-elimination mechanism is the cornerstone of its synthetic applications.[\[7\]](#)

The general mechanism can be visualized as follows:


Caption: Generalized mechanism of nucleophilic acyl substitution.

Applications in Pharmaceutical and Agrochemical Synthesis

Methoxyacetyl chloride serves as a crucial intermediate in the synthesis of a diverse array of commercially significant molecules. Its ability to introduce the methoxyacetyl group is pivotal in tailoring the biological activity and properties of the target compounds.

Synthesis of the Fungicide Metalaxyl

A prime example of its application in the agrochemical sector is in the production of Metalaxyl, a systemic fungicide.^{[3][8]} The synthesis involves the acylation of 2-(2,6-dimethylphenyl)alanine methyl ester with **methoxyacetyl chloride**.^[2]

[Click to download full resolution via product page](#)

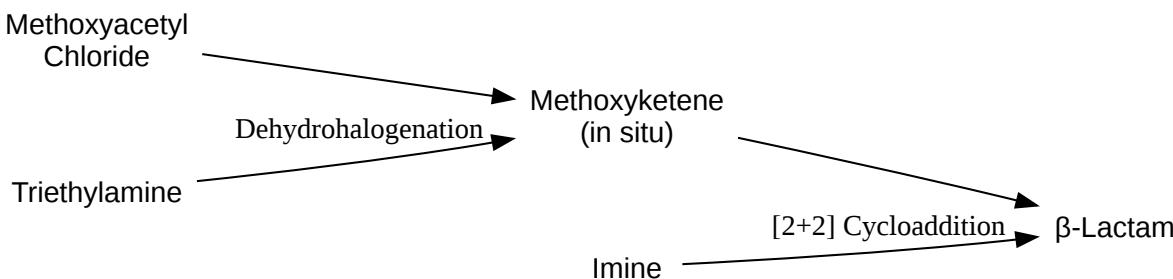
Caption: Synthetic route to Metalaxyl via acylation.

A detailed, field-proven protocol for this synthesis is as follows:

Experimental Protocol: Synthesis of Metalaxyl

- Materials:
 - 2-(2,6-dimethylphenyl)alanine methyl ester
 - **Methoxyacetyl chloride**
 - Triethylamine
 - 4-Dimethylaminopyridine (DMAP) (catalyst)
 - Toluene (solvent)
- Procedure:
 - In a reaction vessel under an inert atmosphere, dissolve 2-(2,6-dimethylphenyl)alanine methyl ester (0.1 mole), DMAP (0.005 mole), and triethylamine (0.1 mole) in toluene (50

mL).


- With stirring at room temperature, slowly add **methoxyacetyl chloride** (0.11 mole) dropwise. The addition should be controlled to maintain the reaction temperature below 45 °C.
- After the addition is complete, continue stirring the reaction mixture for 2 hours.
- Upon completion, wash the reaction mixture with water.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and concentrate under reduced pressure to yield Metalaxyl.[2]

Causality Behind Experimental Choices:

- Triethylamine: This tertiary amine base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the acylation reaction.[9] Its presence drives the reaction equilibrium towards the product side.
- 4-Dimethylaminopyridine (DMAP): DMAP acts as a highly effective acylation catalyst.[4] It reacts with **methoxyacetyl chloride** to form a more reactive N-acylpyridinium intermediate, which then readily transfers the methoxyacetyl group to the amine.[1][5] This catalytic cycle significantly accelerates the reaction rate.
- Toluene: This non-polar aprotic solvent is chosen for its ability to dissolve the reactants and for its suitable boiling point, allowing for controlled reaction temperatures.
- Temperature Control: Maintaining the temperature below 45 °C is important to prevent potential side reactions and decomposition of the product.

Synthesis of β-Lactams

In the pharmaceutical realm, **methoxyacetyl chloride** is a key reagent in the Staudinger synthesis of β-lactams, which form the core structure of many antibiotic drugs.[1][10] This reaction involves the [2+2] cycloaddition of a ketene (generated *in situ* from **methoxyacetyl chloride**) and an imine.[11]

[Click to download full resolution via product page](#)

Caption: The Staudinger synthesis of β -lactams.

Experimental Protocol: Microwave-Assisted Synthesis of cis- β -Lactams

- Materials:

- Chiral imine (1 mmol)
- Methoxyacetyl chloride** (1.1 mmol)
- Triethylamine (1.2 mmol)
- Dichloromethane (CH_2Cl_2)
- Microwave reactor

- Procedure:

- In a microwave-safe reaction vessel, dissolve the chiral imine in dichloromethane (5 mL).
- Add triethylamine to the solution.
- Slowly add **methoxyacetyl chloride** to the mixture.
- Seal the vessel and subject it to microwave irradiation for 2-5 minutes at a controlled temperature.

- After the reaction is complete, cool the reaction mixture.
- Isolate and purify the product using standard techniques such as extraction and column chromatography to yield the optically pure cis- β -lactam.[\[4\]](#)

Causality Behind Experimental Choices:

- Triethylamine: In the Staudinger synthesis, triethylamine's primary role is to dehydrohalogenate **methoxyacetyl chloride** to generate the highly reactive methoxyketene intermediate *in situ*.[\[12\]](#)
- Dichloromethane: This is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively low boiling point, which is suitable for microwave-assisted synthesis.
- Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction rate, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating methods.[\[4\]](#)

Safety and Handling

Methoxyacetyl chloride is a flammable and corrosive liquid that is sensitive to moisture.[\[1\]](#)[\[5\]](#) It causes severe skin burns and eye damage and may be toxic if inhaled.[\[1\]](#) Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[\[10\]](#) It should be stored in a cool, dry place away from sources of ignition.[\[5\]](#)

Conclusion: A Cornerstone of Modern Synthesis

Methoxyacetyl chloride has established itself as an indispensable reagent for synthetic chemists, particularly in the fields of drug discovery and agrochemical development. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient introduction of the methoxyacetyl moiety, a key structural feature in numerous bioactive molecules. A thorough understanding of its properties, reaction mechanisms, and the rationale behind experimental protocols, as outlined in this guide, is paramount for its safe and effective utilization in the laboratory. As the demand for novel and complex chemical entities continues to

grow, the importance of versatile building blocks like **methoxyacetyl chloride** will undoubtedly endure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. CN101088986B - Metalaxyl synthesizing process - Google Patents [patents.google.com]
- 3. Metalaxyl - Wikipedia [en.wikipedia.org]
- 4. nbino.com [nbino.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. CN85106327B - A new method for the synthesis of metalaxyl from methyl N-(2,6-xyl)alanine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel and Recent Synthesis and Applications of β -Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. Staudinger Synthesis [organic-chemistry.org]
- 12. organicreactions.org [organicreactions.org]
- To cite this document: BenchChem. [Methoxyacetyl Chloride: A Versatile Acylating Agent in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360038#methoxyacetyl-chloride-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com